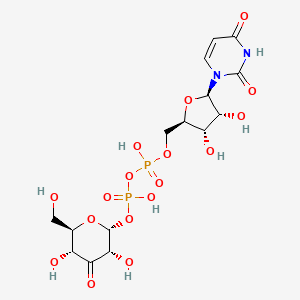
UDP-3-ketoglucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UDP-3-keto-alpha-D-glucose is uDP-sugar having 3-keto-alpha-D-glucose as the sugar component. It is an UDP-sugar and a secondary alpha-hydroxy ketone. It derives from a 3-dehydro-D-glucose. It is a conjugate acid of an UDP-3-keto-alpha-D-glucose(2-).
科学研究应用
Biochemical Role and Metabolism
UDP-3-ketoglucose acts as an intermediate in the metabolism of sugars within organisms. It is involved in the biosynthesis of various polysaccharides, including glycosaminoglycans, which are crucial for cellular structure and function. The enzyme UDP-glucose dehydrogenase catalyzes the conversion of UDP-glucose to UDP-glucuronic acid, an important step in the production of glycosaminoglycans like hyaluronic acid and chondroitin sulfate .
Table 1: Key Enzymatic Pathways Involving this compound
| Enzyme | Reaction | Product |
|---|---|---|
| UDP-glucose dehydrogenase | UDP-glucose → UDP-glucuronic acid | UDP-glucuronic acid |
| Kanosamine synthase | UDP-glucose → this compound → UDP-kanosamine | UDP-kanosamine |
Therapeutic Applications
Research indicates that this compound derivatives may have potential therapeutic applications due to their reducing properties. For instance, studies have shown that UDP-3-ketoglucosamine can reduce metmyoglobin in bovine cardiac muscle, suggesting a role in oxidative stress management . This property could be leveraged in developing treatments for conditions related to oxidative damage.
Biotechnological Applications
The production of glycosaminoglycans through engineered microbial systems has gained attention for its industrial potential. By utilizing heterologous expression systems, such as Escherichia coli and Saccharomyces cerevisiae, researchers have successfully produced significant amounts of UDP-glucuronic acid from this compound. This production pathway is critical for creating biocompatible materials used in tissue engineering and regenerative medicine .
Table 2: Production Yields of UDP-glucuronic Acid
| Microbial Host | Enzyme Source | Yield (µM) |
|---|---|---|
| E. coli | Zymomonas mobilis | 28.4 |
| E. coli | Lactobacillus johnsonii | 14.9 |
| S. cerevisiae | Zymomonas mobilis | 17.9 |
| S. cerevisiae | Capra hircus | 14.6 |
Case Studies
Several studies have explored the applications of this compound in various contexts:
- Glycosaminoglycan Production : A study demonstrated the successful expression of UDP-glucose dehydrogenase from different organisms in E. coli, leading to enhanced production of UDP-glucuronic acid, a precursor for glycosaminoglycans. This work highlights the potential for industrial-scale production using genetically modified organisms .
- Oxidative Stress Research : Another research project focused on the reducing capability of UDP-3-ketoglucosamine in muscle tissues, providing insights into its role in mitigating oxidative damage during muscle metabolism .
属性
分子式 |
C15H22N2O17P2 |
|---|---|
分子量 |
564.29 g/mol |
IUPAC 名称 |
[(2R,3S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-9,11-14,18,20-21,23-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,11-,12-,13-,14-/m1/s1 |
InChI 键 |
VRDZHCNPFRUVRQ-SZNRHJFNSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H](C(=O)[C@@H]([C@H](O3)CO)O)O)O)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(=O)C(C(O3)CO)O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















